molecular formula C12H11N3OS B7734936 1-(2-Furylmethylene)-4-phenylthiosemicarbazide

1-(2-Furylmethylene)-4-phenylthiosemicarbazide

Cat. No.: B7734936
M. Wt: 245.30 g/mol
InChI Key: VEVZWLDVAFRIQA-LCYFTJDESA-N
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Description

1-(2-Furylmethylene)-4-phenylthiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides It is characterized by the presence of a furan ring and a phenyl group attached to a thiosemicarbazide moiety

Scientific Research Applications

Mechanism of Action

The mechanism of action for “1-(2-Furylmethylene)-4-phenylthiosemicarbazide” is not explicitly stated in the available literature. However, similar compounds have been found to exist as a dimeric form in the crystal structure, linked by hydrogen bonds of N–H···S .

Safety and Hazards

The safety and hazards associated with “1-(2-Furylmethylene)-4-phenylthiosemicarbazide” are not explicitly available. However, Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for these products, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

The future directions for research on “1-(2-Furylmethylene)-4-phenylthiosemicarbazide” are not explicitly available. However, similar compounds have been synthesized as potential photoactive materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Furylmethylene)-4-phenylthiosemicarbazide typically involves the condensation of 2-furaldehyde with 4-phenylthiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

2-Furaldehyde+4-PhenylthiosemicarbazideThis compound\text{2-Furaldehyde} + \text{4-Phenylthiosemicarbazide} \rightarrow \text{this compound} 2-Furaldehyde+4-Phenylthiosemicarbazide→this compound

The reaction is facilitated by the presence of an acid catalyst, such as acetic acid, to promote the condensation process. The product is then purified through recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Furylmethylene)-4-phenylthiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to the corresponding amine.

    Substitution: The furan ring and phenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Furylmethylene)-4-methylthiosemicarbazide
  • 1-(2-Furylmethylene)-4-ethylthiosemicarbazide
  • 1-(2-Furylmethylene)-4-benzylthiosemicarbazide

Uniqueness

1-(2-Furylmethylene)-4-phenylthiosemicarbazide is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with biological targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

1-[(Z)-furan-2-ylmethylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c17-12(14-10-5-2-1-3-6-10)15-13-9-11-7-4-8-16-11/h1-9H,(H2,14,15,17)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVZWLDVAFRIQA-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C\C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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